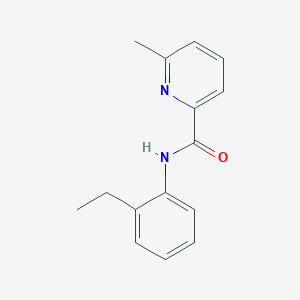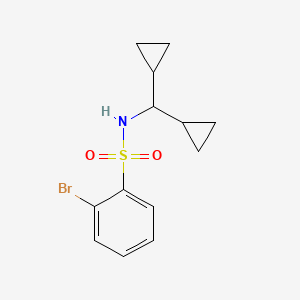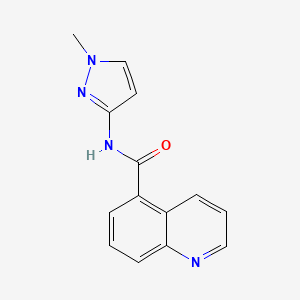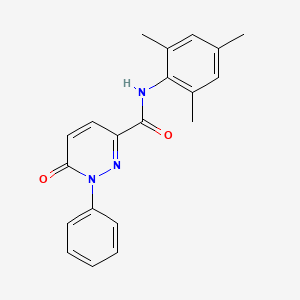
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EPMC belongs to the class of pyridine carboxamides and has been studied for its possible applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide may act by inhibiting certain enzymes or proteins involved in various biological pathways. For example, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have antifungal and antiviral properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to have good solubility in a variety of solvents, making it easy to work with in laboratory settings. However, one limitation of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several possible future directions for research on N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide and to identify other potential therapeutic targets. Finally, more studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in humans.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-ethylphenylamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then subjected to further purification processes to obtain the pure compound. This method has been optimized to yield high purity and good yields of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide.
Scientific Research Applications
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, antifungal, and antiviral activities. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been studied for its possible use as an insecticide and herbicide. Additionally, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-12-8-4-5-9-13(12)17-15(18)14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGORYIAIORXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)


![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)


![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)